(Z)-O-(3-(Quinolin-3-yl)allyl)hydroxylamine
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Overview
Description
(Z)-O-(3-(Quinolin-3-yl)allyl)hydroxylamine is a compound that features a quinoline moiety linked to an allyl group through an oxime ether linkage. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
Preparation Methods
The synthesis of (Z)-O-(3-(Quinolin-3-yl)allyl)hydroxylamine typically involves the reaction of quinoline derivatives with allyl hydroxylamine under specific conditions. The reaction conditions may include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors or other large-scale chemical engineering techniques to produce the compound efficiently .
Chemical Reactions Analysis
(Z)-O-(3-(Quinolin-3-yl)allyl)hydroxylamine can undergo various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
(Z)-O-(3-(Quinolin-3-yl)allyl)hydroxylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of (Z)-O-(3-(Quinolin-3-yl)allyl)hydroxylamine involves its interaction with specific molecular targets and pathways. The quinoline moiety can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects . The oxime ether linkage may also play a role in the compound’s stability and reactivity, influencing its overall mechanism of action .
Comparison with Similar Compounds
(Z)-O-(3-(Quinolin-3-yl)allyl)hydroxylamine can be compared with other similar compounds, such as:
Quinoline N-oxides: These compounds are important intermediates in the synthesis of quinoline derivatives and have similar chemical reactivity.
Quinazolin-4(3H)-ones: These compounds have a similar quinoline core structure but differ in their functional groups and biological activities.
Quinolin-2(1H)-ones: These compounds are also quinoline derivatives with different substitution patterns and applications.
The uniqueness of this compound lies in its specific oxime ether linkage and allyl group, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C12H12N2O |
---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
O-[(Z)-3-quinolin-3-ylprop-2-enyl]hydroxylamine |
InChI |
InChI=1S/C12H12N2O/c13-15-7-3-4-10-8-11-5-1-2-6-12(11)14-9-10/h1-6,8-9H,7,13H2/b4-3- |
InChI Key |
QTNRHMRUPRTNOR-ARJAWSKDSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C=N2)/C=C\CON |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C=CCON |
Origin of Product |
United States |
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